molecular formula C12H10N4OS3 B5505984 N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B5505984
M. Wt: 322.4 g/mol
InChI Key: MJZDRECRMJAHBQ-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzothiazole moiety linked via a sulfanyl-acetamide bridge to a 5-methyl-1,3,4-thiadiazole ring. This structure combines two pharmacologically significant heterocycles: benzothiazoles are known for their antitumor and antimicrobial properties, while 1,3,4-thiadiazoles exhibit diverse bioactivities, including enzyme inhibition and anticancer effects . The methyl group at the 5-position of the thiadiazole ring may influence lipophilicity and metabolic stability, critical factors in drug design .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS3/c1-7-15-16-12(19-7)18-6-10(17)14-11-13-8-4-2-3-5-9(8)20-11/h2-5H,6H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZDRECRMJAHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 2-aminobenzothiazole with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the efficacy of benzothiazole derivatives in combating Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). The compound has shown promising results in vitro against resistant strains of M. tuberculosis. The mechanism of action is believed to involve inhibition of specific enzymes crucial for bacterial survival.

Key Findings:

  • A study demonstrated that certain benzothiazole derivatives exhibited lower Minimum Inhibitory Concentrations (MIC) compared to standard anti-TB drugs, indicating higher potency .
  • The structure-activity relationship (SAR) analysis revealed that modifications on the benzothiazole scaffold could enhance bioavailability and selectivity against M. tuberculosis .
CompoundMIC (μg/mL)Inhibition (%)
7a0.0899
7g0.0998
INH0.295

Antimicrobial Properties

In addition to anti-tubercular activity, compounds derived from benzothiazole have been investigated for their broad-spectrum antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for further development as antimicrobial agents.

Case Study:
A recent investigation evaluated a series of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the benzothiazole ring displayed significant antibacterial activity, outperforming conventional antibiotics in some cases .

Fungicidal Activity

Benzothiazole derivatives have also been explored for their fungicidal properties, particularly in agricultural settings. The compound N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has shown promise as a fungicide against several plant pathogens.

Research Insights:

  • Field trials indicated that this compound effectively reduced fungal infections in crops, leading to improved yield and quality .
  • Its mode of action involves disrupting fungal cell wall synthesis, which is critical for fungal growth and reproduction.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Researchers have utilized various synthetic pathways to modify its structure and enhance its biological activity.

Synthetic Pathways:
Several synthetic routes have been developed to create analogs of this compound with improved efficacy:

  • Knoevenagel Condensation: This method has been effective in synthesizing new benzothiazole derivatives by reacting thiazolidine diones with aromatic aldehydes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

5-Methyl vs. Aryl Substituents
  • N-(4-Bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide () :
    Replacing the benzothiazole with a 4-bromophenyl group retains the 5-methyl-thiadiazole but alters the hydrophobic domain. While biological data for this compound is unavailable, structural analogs suggest that aryl groups (e.g., bromophenyl) may enhance π-π stacking in target binding, whereas benzothiazoles could improve membrane permeability .

  • Such modifications highlight the trade-off between lipophilicity and bioavailability in thiadiazole-based drugs .
Electron-Withdrawing Groups (Nitro, Chloro)
  • Compounds 3 and 8 () :
    N-(4-Chlorophenyl)- and N-(6-nitrobenzothiazol-2-yl)- derivatives with nitro and chloro substituents demonstrated potent Akt inhibition (86–92%) and apoptosis induction in glioma cells. The nitro group’s electron-withdrawing effects likely enhance binding to kinase active sites, a property absent in the 5-methyl analog .

Hybrid Thiadiazole-Benzoheterocycle Systems

  • Thiadiazole-Benzofuran and Thiadiazole-Furochromene Hybrids (Compounds 64–65, ): These hybrids exhibited IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells, comparable to doxorubicin.
  • Benzo[d]oxazole-Thiadiazole Derivatives (): Compounds like 2-(benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide showed neuroprotective effects.

Sulfonamide vs. Acetamide Linkers

  • In contrast, the acetamide linker in the target compound may prioritize metabolic stability over target affinity .

Anticancer Potential

  • Apoptosis Induction : Compounds with nitro groups () and benzofuran hybrids () trigger apoptosis via Akt and mitochondrial pathways. The benzothiazole-thiadiazole scaffold may similarly disrupt kinase signaling .
  • Cytotoxicity : Thiadiazole derivatives with methyl or aryl groups exhibit moderate-to-strong cytotoxicity (IC₅₀: 5–50 µM), suggesting the target compound’s activity could fall within this range .

Physicochemical Properties

  • Melting Points : Methyl-substituted thiadiazoles (e.g., ) typically have lower melting points (164–166°C) than aryl-substituted analogs (217–269°C), indicating improved solubility .
  • Synthetic Yields : Acetamide-linked thiadiazoles (e.g., ) are synthesized in 68–88% yields, comparable to sulfonamide derivatives (), suggesting feasible scalability .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research findings.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of 1,3-benzothiazole derivatives with thiadiazole moieties. The general synthetic pathway includes:

  • Formation of Thiadiazole : The initial step involves creating the 5-methyl-1,3,4-thiadiazole ring.
  • Coupling Reaction : The benzothiazole derivative is then coupled with the thiadiazole to form the desired acetamide structure.

Biological Activity Overview

The biological activity of this compound has been studied across various biological systems. Key findings include:

Antitumor Activity

Research indicates that derivatives containing the 1,3-benzothiazole and thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cell Lines : The compound demonstrated notable inhibition against K562 chronic myelogenous leukemia cells with an IC50 value indicating effective cytotoxicity (7.4 µM) .

The proposed mechanisms for the antitumor activity include:

  • Inhibition of Protein Kinases : The compound acts as an inhibitor of Abl protein kinase, crucial for the proliferation of certain cancer cells .
  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells by increasing DNA fragmentation .

Research Findings and Case Studies

A comprehensive review of literature reveals several studies highlighting the biological activity of similar compounds:

Study ReferenceBiological ActivityKey Findings
AntitumorInhibition of Bcr-Abl positive K562 cell line; IC50 = 7.4 µM
AntimicrobialEffective against a range of microbial strains; potential for drug development
Anti-trypanosomalExhibited significant activity against Trypanosoma species; promising for infectious disease treatment
CytotoxicityInduced apoptosis in MCF-7 and HePG-2 cell lines; safety on normal cells

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Aromatic Substituents : The presence of electron-withdrawing groups enhances cytotoxicity.
  • Thiadiazole Moiety : This structural feature is critical for biological activity, providing low toxicity and stability in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing intermediates like 5-methyl-1,3,4-thiadiazole-2-thiol with chloroacetamide derivatives in ethanol or benzene. Reaction progress is monitored by TLC (e.g., chloroform:methanol 7:3), followed by purification via recrystallization from hexane or ethanol .

Q. How is the purity and structural identity of the compound validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent connectivity and aromatic proton environments.
  • Mass spectrometry (LC-MS) for molecular ion verification.
  • Elemental analysis to validate stoichiometric composition .

Q. What solvent systems are optimal for recrystallization to obtain high-quality crystals for X-ray studies?

  • Methodology : Hexane or ethanol are preferred for slow evaporation due to their moderate polarity, enabling the growth of colorless, single crystals suitable for X-ray diffraction. For example, hexane was used to crystallize a related thiadiazole derivative, yielding r.m.s. deviations <0.082 Å for planar moieties .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL (e.g., SHELX-97) identifies intramolecular interactions, such as hypervalent S···O bonds (2.625–2.628 Å), and hydrogen-bonded dimer formation (N–H···N, ~2.8 Å). These features stabilize the planar thiadiazole-benzothiazole core .
  • Example : In a structurally analogous compound, centrosymmetric dimers formed through N–H···N interactions were linked into (100) layers via C–H···O bonds, confirmed by SHELX refinement .

Q. What computational approaches are used to predict biological activity and binding modes?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like caspases or carbonic anhydrases.
  • Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, correlating with reactive sites .
    • Case Study : Thiadiazole derivatives showed caspase-3/9 activation in MCF7 cells, validated by DFT-predicted electron-deficient thiadiazole rings enhancing electrophilic interactions .

Q. How do researchers address contradictory bioactivity data across similar thiadiazole derivatives?

  • Methodology :

  • Comparative SAR studies : Systematically vary substituents (e.g., methyl vs. phenyl groups) to assess impact on cytotoxicity or enzyme inhibition.
  • Dose-response assays (e.g., MTT) to quantify IC₅₀ values across cell lines (e.g., PC3, SKNMC).
  • Mechanistic validation : Western blotting or flow cytometry to confirm apoptosis induction (e.g., caspase-3 cleavage) .

Experimental Design & Validation

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodology :

  • Solvent selection : High-boiling solvents (e.g., DMF, DMSO) for prolonged reflux (8–12 hours).
  • Catalysis : Use triethylamine or N-ethylmorpholine to deprotonate thiols, accelerating nucleophilic substitution .
  • Stoichiometry : A 1:2 molar ratio of thiadiazole-thiol to chloroacetamide minimizes side products .

Q. How is the stability of the sulfanyl (-S-) linkage assessed under physiological conditions?

  • Methodology :

  • HPLC-MS stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UV-Vis (λ = 254 nm) or MS fragmentation.
  • Competitive assays : Evaluate thiol-disulfide exchange using glutathione to mimic intracellular redox environments .

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